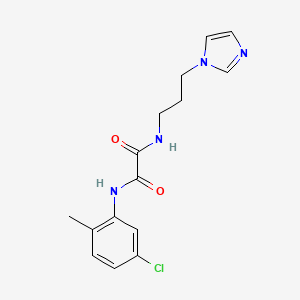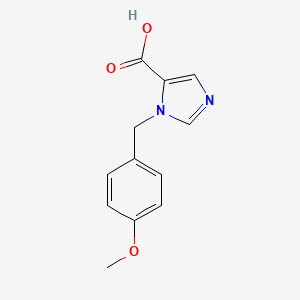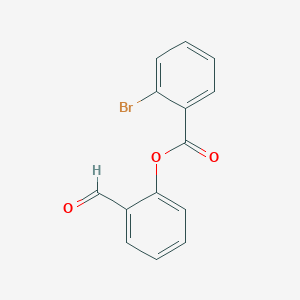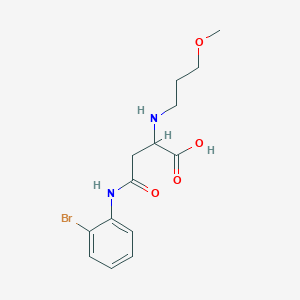![molecular formula C15H14N4O2 B2862100 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide CAS No. 1797328-94-9](/img/structure/B2862100.png)
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a significant class of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their photophysical properties . They have been identified as strategic compounds for optical applications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone . The synthesis process is simpler and greener compared to those of other compounds, such as BODIPYS .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure allows for structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines include their simpler and greener synthetic methodology and their tunable photophysical properties . They have good solid-state emission intensities .Applications De Recherche Scientifique
Phosphodiesterase Inhibition
One significant area of research involving derivatives of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide is their potential as phosphodiesterase (PDE) inhibitors. PDEs are enzymes that play crucial roles in cellular signaling pathways by regulating the levels of cyclic nucleotides. Inhibitors of these enzymes have therapeutic potential in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. For instance, a study on the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1) identified a clinical candidate, ITI-214, which exhibited excellent selectivity against all other PDE families and demonstrated good efficacy in vivo. This compound is currently under Phase I clinical development for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system (CNS) and non-CNS disorders (Peng Li et al., 2016).
Radiosynthesis and Imaging
Another application area is the development of radioligands for imaging purposes. For example, derivatives of this compound have been used in the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This approach enables in vivo imaging and has implications for studying various diseases and conditions (F. Dollé et al., 2008).
Antitumor and Antimicrobial Activities
Research into enaminones and their derivatives, including those related to this compound, has shown potential antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones have been synthesized and demonstrated cytotoxic effects comparable to standard treatments against certain cancer cell lines. Additionally, some of these compounds have exhibited antimicrobial activity, showcasing their potential in medical treatments (S. Riyadh, 2011).
Mécanisme D'action
Target of Action
The primary targets of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide are currently under investigation. The compound belongs to the family of pyrazolo[1,5-a]pyrimidines , which have been identified as strategic compounds for optical applications . .
Mode of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it may interact with its targets through key characteristics such as tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with a variety of applications, including the study of intracellular processes and chemosensors
Result of Action
As a member of the pyrazolo[1,5-a]pyrimidines family, it may have significant photophysical properties
Action Environment
As a member of the pyrazolo[1,5-a]pyrimidines family, it may be influenced by factors such as the presence of electron-donating groups (EDGs) at position 7 on the fused ring
Propriétés
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-11-7-14-16-8-12(9-19(14)18-11)17-15(20)10-21-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYJJRCTDREFJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2862023.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2862024.png)

![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2862027.png)


![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide](/img/no-structure.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862035.png)
![9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2862036.png)
![2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2862039.png)
